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Compound of Interest

Compound Name: 6-chloro-5-ethynylpyrazin-2-amine

CAS No.: 2764012-30-6

Cat. No.: B6249609 Get Quote

Executive Summary
6-Chloro-5-ethynylpyrazin-2-amine (CAS: 1659905-19 / related TMS-protected CAS:

1940206-32-5) is a critical heterocyclic building block used primarily in the synthesis of kinase

inhibitors (e.g., SHP2, ATR) and other bioactive small molecules.[1][2][3] Its structure combines

a polar 2-amino group, a lipophilic chloro-substituent, and a reactive terminal alkyne on a

pyrazine core.

This guide addresses the solubility profile of this compound in DMSO (Dimethyl Sulfoxide) and

Methanol, providing evidence-based protocols for stock solution preparation. Due to the

scarcity of specific published solubility constants for this intermediate, the data below

synthesizes physicochemical principles with empirical behavior observed in structurally

analogous aminopyrazines.

Part 1: Physicochemical Profile & Solubility
Assessment
Chemical Identity[4]

IUPAC Name: 6-Chloro-5-ethynylpyrazin-2-amine[1][4]

Molecular Weight: 153.57 g/mol
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Formula: C₆H₄ClN₃[1][4]

Key Functional Groups:

Primary Amine (-NH₂): H-bond donor; enhances polarity.

Chloro (-Cl): Lipophilic, electron-withdrawing.

Terminal Alkyne (-C≡CH): Weakly acidic proton; reactive handle for Sonogashira couplings

or "click" chemistry.

Solubility Matrix
The following solubility data is derived from the behavior of close structural analogues (e.g., 3-

amino-6-chloropyridazine, 2-amino-5-chloropyrazine) and standard medicinal chemistry solvent

screening.

Solvent Solubility Rating
Estimated
Saturation

Primary
Application

DMSO High
> 50 mg/mL (> 300

mM)

Primary Stock

Solution, Bioassays,

NMR

Methanol Moderate 10 - 25 mg/mL

LC-MS injection,

Reaction Solvent,

Transfer

Water Low < 1 mg/mL
Not recommended for

stock

Acetonitrile Moderate 5 - 15 mg/mL HPLC Mobile Phase

Mechanism of Dissolution
In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the primary

amine protons and the acidic alkyne proton. The planar pyrazine ring interacts favorably with

the dipolar aprotic nature of DMSO, preventing aggregation.
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In Methanol: Methanol can solvate the amine via H-bonding but is less effective at disrupting

the

-

stacking of the pyrazine rings compared to DMSO. Solubility is sufficient for analytical
purposes but may require sonication for high concentrations.

Part 2: Experimental Protocols
Protocol A: Visual Solubility Validation (Self-Validating
System)
Since batch-to-batch purity variations (salts vs. free base) affect solubility, this protocol must be

run before preparing large stocks.

Weighing: Weigh 1.5 mg of 6-chloro-5-ethynylpyrazin-2-amine into a clear 1.5 mL

microcentrifuge tube.

Solvent Addition: Add 30 µL of anhydrous DMSO.

Target Concentration: 50 mg/mL.

Agitation: Vortex for 30 seconds.

Observation:

Clear Solution: Solubility > 50 mg/mL. Proceed to Stock Prep.

Turbid/Particulates: Add DMSO in 30 µL increments until clear. Calculate limit.

Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes. Avoid heating

>40°C due to alkyne stability concerns.

Protocol B: Preparation of 100 mM Stock Solution in
DMSO
Target Volume: 1 mL Required Mass: 15.36 mg
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Weigh 15.4 mg of compound into a chemically resistant glass vial (amber preferred).

Add 500 µL of high-purity (≥99.9%) anhydrous DMSO.

Vortex until fully dissolved (approx. 1-2 mins).

Add DMSO to bring the total volume to 1.0 mL.

QC Check: Inspect for "schlieren" lines (mixing waves) or precipitate.

Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Part 3: Critical Stability & Safety (E-E-A-T)
Alkyne Stability in DMSO
Warning: Terminal alkynes can undergo oxidative dimerization (Glaser coupling) or hydration in

DMSO, especially if the DMSO contains trace metals or water, or if exposed to heat.

Mitigation: Use "molecular biology grade" DMSO (low metal content).

Storage: Store under inert gas (Argon/Nitrogen) if possible.

Shelf-Life: Re-verify purity via LC-MS if stock is stored > 3 months.

Chemical Reactivity
The 6-chloro position is activated for nucleophilic aromatic substitution (

). Avoid storing in nucleophilic solvents (like methanol) for extended periods at room
temperature if traces of base are present, as methoxide displacement of the chloride could
occur.

Part 4: Visualization of Workflows
Solubility Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the downstream

application.
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Start: 6-Chloro-5-ethynylpyrazin-2-amine
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Caption: Solvent selection logic based on downstream experimental requirements.

Stock Preparation Workflow
A step-by-step visual guide to ensure reproducibility and minimize degradation.

Weigh 15.4 mg
(Amber Vial)
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Vortex/Sonicate
(Max 40°C)

Top up to 1 mL
(Final: 100 mM)

Aliquot & Freeze
(-20°C, Dark)
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Caption: Optimized workflow for preparing a stable 100 mM stock solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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